molecular formula C9H11ClFNO5S B6179322 (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride CAS No. 2227199-79-1

(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride

Cat. No.: B6179322
CAS No.: 2227199-79-1
M. Wt: 299.7
InChI Key:
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Description

Synthesis Analysis

The synthesis of a similar compound, 4-((fluorosulfonyl)oxy)benzoic acid, involves the use of 4-hydroxybenzoic acid and [4-(acetylamino)phenyl]imidodisulfuryl difluoride . Fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides, which have applications in organic synthesis, chemical biology, drug discovery, and materials science .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride involves the protection of the carboxylic acid group, followed by the introduction of the fluorosulfonyl group, and then the deprotection of the carboxylic acid group. The amino acid proline will be used as the starting material, and the final product will be obtained as the hydrochloride salt.", "Starting Materials": [ "Proline", "Methanol", "Sulfuryl chloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Proline is protected as its methyl ester using methanol and sulfuric acid.", "The methyl ester is treated with sulfuryl chloride to introduce the fluorosulfonyl group.", "The resulting intermediate is treated with sodium hydroxide to remove the methyl ester protecting group and reveal the carboxylic acid group.", "The carboxylic acid group is then converted to the hydrochloride salt using hydrochloric acid and diethyl ether." ] }

CAS No.

2227199-79-1

Molecular Formula

C9H11ClFNO5S

Molecular Weight

299.7

Purity

95

Origin of Product

United States

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